Picolinamidoxime, 1-oxide
Overview
Description
Picolinamidoxime, 1-oxide is a chemical compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol1. The IUPAC name for this compound is N’-hydroxy-1-oxidopyridin-1-ium-2-carboximidamide1.
Synthesis Analysis
The synthesis of Picolinamidoxime, 1-oxide is not explicitly mentioned in the search results. However, it’s worth noting that amidoximes and oximes can be synthesized through various methods, including the oxidation of tertiary amines2. More specific details about the synthesis of Picolinamidoxime, 1-oxide may be found in specialized chemical literature or databases.Molecular Structure Analysis
The InChI key for Picolinamidoxime, 1-oxide is provided as InChI=1S/C6H7N3O2/c7-6(8-10)5-3-1-2-4-9(5)11/h1-4
1. However, the specific structural analysis of Picolinamidoxime, 1-oxide is not available in the search results. For a detailed molecular structure analysis, advanced computational studies or experimental techniques such as X-ray crystallography might be required.
Chemical Reactions Analysis
The specific chemical reactions involving Picolinamidoxime, 1-oxide are not available in the search results. However, amine oxides, which Picolinamidoxime, 1-oxide could be classified as, are known to participate in a variety of chemical reactions3. Further research in specialized chemical literature or databases may provide more specific information.Physical And Chemical Properties Analysis
The physical and chemical properties of Picolinamidoxime, 1-oxide are not explicitly mentioned in the search results. For a comprehensive analysis of these properties, experimental measurements or computational predictions might be required.Safety And Hazards
The safety data sheet (SDS) for Picolinamidoxime, 1-oxide was not found in the search results. An SDS would typically provide information on the potential hazards of a chemical, as well as instructions for safe handling, storage, and disposal.
Future Directions
The future directions for research or applications involving Picolinamidoxime, 1-oxide are not specified in the search results. The future directions would depend on the specific context in which this compound is used, such as in a biological, chemical, or industrial process.
Please note that this information is based on the available search results and may not be comprehensive or completely accurate. For more detailed or specific information, further research in specialized chemical literature or databases may be necessary.
properties
IUPAC Name |
N'-hydroxy-1-oxidopyridin-1-ium-2-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-6(8-10)5-3-1-2-4-9(5)11/h1-4,10H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRUGGRWJFSFFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)C(=NO)N)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=[N+](C(=C1)/C(=N/O)/N)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Picolinamidoxime, 1-oxide | |
CAS RN |
65370-37-8 | |
Record name | Picolinamidoxime, 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065370378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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